2-(2,2-Dimethylpropyl)naphthalene
Description
Properties
CAS No. |
61760-11-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-15(2,3)11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3 |
InChI Key |
SSWJWQZWRQOCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents such as nitrobenzene enhance electrophile activation but require higher temperatures (80–100°C), increasing side products like di-alkylated derivatives. Non-polar solvents (e.g., toluene) improve selectivity for mono-alkylation but prolong reaction times (24–48 hours).
Transition-Metal-Catalyzed Coupling Reactions
Transition-metal catalysts offer precise control over regioselectivity and functional group tolerance. Copper(I) iodide (CuI) and palladium(II) acetate (Pd(OAc)₂) systems dominate this category, enabling cross-coupling between naphthalene derivatives and pre-functionalized 2,2-dimethylpropyl reagents.
Ullmann-Type Coupling
A CuI-catalyzed Ullmann reaction couples 2-iodonaphthalene with 2,2-dimethylpropylzinc bromide in tetrahydrofuran (THF) at 80°C. This method achieves 72% yield with >90% regioselectivity for the 2-position, attributed to the directing effect of the iodine substituent. However, stoichiometric zinc usage and sensitivity to moisture limit scalability.
Palladium-Mediated Cross-Coupling
Palladium catalysts, notably Pd(PPh₃)₄, facilitate Suzuki-Miyaura couplings between 2-boronaphthalene and 2,2-dimethylpropyl triflate. Optimized conditions (Na₂CO₃, dioxane, 100°C) yield 65–70% of the target compound with minimal byproducts. This method’s compatibility with boronic acids expands substrate versatility but necessitates anhydrous conditions.
Hydroalkylation via Metal Hydrides
Hydroalkylation strategies employ metal hydrides to directly add 2,2-dimethylpropane groups to naphthalene. Sodium hydride (NaH) in dimethylformamide (DMF) mediates the reaction between naphthalene and 2,2-dimethylpropyl bromide at 120°C, yielding 58% product. While efficient, competing hydrogenation side reactions necessitate careful temperature control.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of major preparation routes:
| Method | Catalyst | Yield (%) | Regioselectivity (2-position) | Key Limitations |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 45–68 | 70–80% | Di-alkylation byproducts |
| Ullmann Coupling | CuI | 72 | >90% | Moisture sensitivity |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 65–70 | 85–90% | High catalyst cost |
| Hydroalkylation | NaH | 58 | 75% | Competing hydrogenation |
The 2-position’s preference in naphthalene derivatives arises from diminished steric hindrance compared to the 1-position. Computational studies indicate that the 2,2-dimethylpropyl group’s bulkiness creates a transition state where attack at C-2 minimizes van der Waals repulsions. Electron-donating alkyl groups further stabilize the intermediate σ-complex, favoring kinetic control in Friedel-Crafts reactions.
In metal-catalyzed methods, oxidative addition steps (e.g., Pd⁰ → Pd²⁺) govern regioselectivity. For Suzuki couplings, the boron substituent’s para-directing effect ensures precise coupling at C-2.
Industrial and Environmental Considerations
Large-scale synthesis prioritizes Friedel-Crafts alkylation due to reagent affordability, despite environmental concerns over AlCl₃ waste. Recent advances in recyclable ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) reduce ecological impact, achieving 60% yield in three reaction cycles. Transition-metal approaches, though greener, remain cost-prohibitive for industrial adoption.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylpropyl)naphthalene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of the naphthalene ring can yield partially or fully hydrogenated products such as tetralin.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid (H2SO4) is employed.
Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Nitration: 1-nitro-2-(2,2-dimethylpropyl)naphthalene.
Sulfonation: 1-sulfo-2-(2,2-dimethylpropyl)naphthalene.
Halogenation: 1-chloro-2-(2,2-dimethylpropyl)naphthalene.
Scientific Research Applications
2-(2,2-Dimethylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying aromatic substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropyl)naphthalene in chemical reactions involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The naphthalene ring’s electron-rich nature facilitates the attack by electrophiles, leading to substitution at the most reactive positions. The stability of the intermediate carbocation is a key factor in determining the reaction pathway and product distribution .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of 2-(2,2-Dimethylpropyl)naphthalene and its analogs:
Key Comparisons:
Steric and Electronic Effects: The neopentyl group in this compound imposes greater steric hindrance than linear (2-propyl) or branched (2-isopropyl) substituents. In contrast, 2-phenylnaphthalene exhibits enhanced resonance stabilization due to the phenyl group, altering its electronic profile and reactivity .
Toxicological Profiles: Methylnaphthalenes (1- and 2-methyl) are well-studied, with 2-methylnaphthalene showing slightly slower metabolism and glutathione depletion than naphthalene. However, both induce similar respiratory and hepatic lesions in mammals .
Physicochemical Properties :
- Boiling Points : Linear alkyl chains (e.g., 2-propyl) typically have lower boiling points than branched or bulky substituents. For example, 2-propylnaphthalene (MW 170.25) is expected to be more volatile than this compound (MW 198.30) .
- Solubility : Neopentyl derivatives are generally less water-soluble due to increased hydrophobicity, which could limit environmental mobility .
Q & A
Q. What experimental design considerations are critical for assessing systemic toxicity of 2-(2,2-Dimethylpropyl)naphthalene in mammalian models?
To evaluate systemic toxicity, prioritize exposure routes (inhalation, oral, dermal) aligned with human exposure scenarios and select endpoints such as hepatic, renal, and respiratory effects. Use inclusion criteria from Table B-1 (), ensuring species-specific dose-response relationships and adherence to standardized protocols like those in ATSDR toxicological profiles. Include control groups for body weight, histopathology, and biochemical markers (e.g., serum ALT/AST for hepatotoxicity) .
Q. Which analytical techniques are validated for structural elucidation of branched-chain naphthalene derivatives like this compound?
Use gas chromatography (GC) with retention indices (e.g., DB-5 column, 70–300°C temperature gradient) and mass spectrometry (EI-MS) for molecular fragmentation patterns. Cross-reference with NIST spectral libraries ( ). Infrared spectroscopy (IR) can confirm functional groups, while nuclear magnetic resonance (NMR) resolves substituent positions on the naphthalene backbone .
Advanced Research Questions
Q. How can conflicting toxicokinetic data for alkylated naphthalenes be resolved in systematic reviews?
Apply risk-of-bias assessments (Table C-6/C-7) to evaluate study quality, focusing on randomization, dose reporting, and outcome transparency. Use confidence ratings () to weight high-quality studies (e.g., those with controlled exposure parameters and peer-reviewed methodologies). Meta-analyses should stratify data by species, exposure duration, and metabolic pathways (e.g., CYP450-mediated oxidation) .
Q. What computational strategies predict environmental fate and biodegradation pathways for this compound?
Leverage density functional theory (DFT) to calculate thermodynamic properties (e.g., enthalpy of formation, logP) and molecular dynamics simulations to model aqueous solubility. Use software like EPI Suite™ to estimate biodegradation half-lives, incorporating branching effects from the 2,2-dimethylpropyl group, which may hinder microbial degradation compared to linear alkylnaphthalenes .
Q. How can in vitro receptor-binding assays be optimized to study interactions between substituted naphthalenes and ATP-gated ion channels (e.g., P2X receptors)?
Use heterologous expression systems (e.g., HEK293 cells transfected with P2X7 receptors) to test agonist/antagonist activity. Employ calcium flux assays with Fura-2AM dye for real-time monitoring. Validate selectivity via competitive binding studies with antagonists like A-740003 () and control for nonspecific effects using ATP-depleted media .
Methodological Guidance
Q. What criteria should guide the selection of biomarkers for occupational exposure studies involving this compound?
Prioritize metabolites detectable in urine or blood, such as hydroxylated naphthalene derivatives. Validate biomarkers using LC-MS/MS with deuterated internal standards. Cross-reference with ATSDR’s toxicokinetic framework ( ) to ensure correlation between biomarker levels and clinical endpoints (e.g., oxidative stress markers like 8-OHdG) .
Q. How should mechanistic studies differentiate direct cytotoxicity of this compound from secondary inflammatory responses?
Combine transcriptomic profiling (RNA-seq) of exposed cell lines with cytokine multiplex assays (e.g., IL-6, TNF-α). Use CRISPR-Cas9 knockouts of pro-inflammatory genes (e.g., NF-κB) to isolate primary toxicity mechanisms. Compare results to in vivo models with immune-deficient rodents to assess systemic versus localized effects .
Data Interpretation and Validation
Q. What statistical approaches are recommended for dose-response modeling of alkylated naphthalene carcinogenicity?
Use benchmark dose (BMD) modeling with Bayesian hierarchical frameworks to account for interspecies variability. Validate models using Akaike’s Information Criterion (AIC) and adjust for covariates like metabolic activation (e.g., GSTT1 polymorphisms). Cross-reference with IARC monographs for hazard classification consistency .
Q. How can researchers address gaps in chronic toxicity data for branched-chain naphthalene derivatives?
Conduct subchronic-to-chronic extrapolation using read-across methodologies with structurally similar compounds (e.g., 2-methylnaphthalene). Prioritize in silico toxicogenomics platforms (e.g., ToxCast) to predict long-term effects, supplemented by lifetime bioassays in rodents with histopathological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
